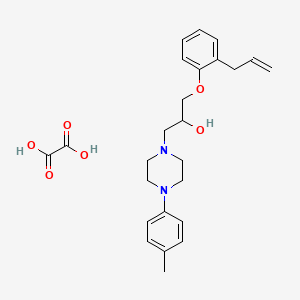
1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C25H32N2O6 and its molecular weight is 456.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- IUPAC Name : this compound
This compound features an allylphenoxy group and a piperazine moiety, which are known to influence various biological activities.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antidepressant Effects : The piperazine structure is often associated with antidepressant activity. Compounds with similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, potentially providing therapeutic benefits for mood disorders.
- Antinociceptive Activity : Studies have suggested that compounds with similar structures exhibit pain-relieving properties. The presence of the piperazine ring may enhance interaction with opioid receptors, contributing to its antinociceptive effects.
- Antitumor Activity : Preliminary studies indicate that derivatives of piperazine can inhibit tumor cell proliferation. The compound may exert cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest.
In Vitro and In Vivo Studies
Table 1 summarizes key findings from various studies investigating the biological activity of this compound and its analogs.
Case Study 1: Antidepressant Potential
A study conducted on a related compound demonstrated that it significantly increased serotonin levels in the hippocampus, suggesting a similar potential for this compound to act as an antidepressant. The results indicated a reduction in depressive-like behavior in animal models after administration of the compound.
Case Study 2: Antitumor Activity
Research involving a structural analog showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential utility of this class of compounds in cancer therapy.
Eigenschaften
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-6-20-7-4-5-8-23(20)27-18-22(26)17-24-13-15-25(16-14-24)21-11-9-19(2)10-12-21;3-1(4)2(5)6/h3-5,7-12,22,26H,1,6,13-18H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRMNQYPAWGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














